Benzene, 3-pentenyl-, (Z)-
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Overview
Description
Indirubin-3-monoxime is a synthetic derivative of indirubin, a naturally occurring compound found in the indigo plant. It is known for its potent biological activities, particularly as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β) and cyclin-dependent kinases (CDKs). This compound has garnered significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indirubin-3-monoxime can be synthesized through several methods. One common approach involves the reaction of indirubin with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours .
Industrial Production Methods: While specific industrial production methods for indirubin-3-monoxime are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Indirubin-3-monoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert it back to indirubin or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can react with indirubin-3-monoxime under mild conditions, often in the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxime derivatives, while reduction typically produces indirubin or related compounds .
Scientific Research Applications
Indirubin-3-monoxime has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of oximes and related functional groups.
Mechanism of Action
Indirubin-3-monoxime exerts its effects primarily through the inhibition of GSK-3β and CDKs. By binding to the ATP-binding sites of these kinases, it prevents their activity, leading to the modulation of various cellular processes. This inhibition results in cell cycle arrest, induction of apoptosis, and other downstream effects that are beneficial in the treatment of diseases like cancer and Alzheimer’s .
Comparison with Similar Compounds
Indirubin: The parent compound, also a potent inhibitor of CDKs and GSK-3β.
Indirubin-3’-oxime: Another derivative with similar biological activities but different pharmacokinetic properties.
Roscoffine: A known CDK inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness: Indirubin-3-monoxime is unique due to its specific inhibitory profile and the ability to modulate multiple signaling pathways simultaneously. Its enhanced solubility and stability compared to indirubin make it a more attractive candidate for therapeutic development .
Properties
CAS No. |
16487-65-3 |
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Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
[(Z)-pent-3-enyl]benzene |
InChI |
InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2-4,6-7,9-10H,5,8H2,1H3/b3-2- |
InChI Key |
GLXIHKLBZUKOLW-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\CCC1=CC=CC=C1 |
SMILES |
CC=CCCC1=CC=CC=C1 |
Canonical SMILES |
CC=CCCC1=CC=CC=C1 |
Origin of Product |
United States |
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